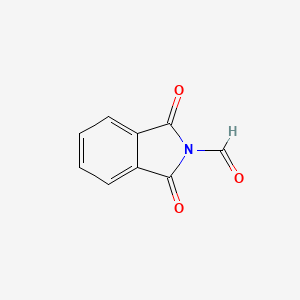

1,3-Dioxoisoindoline-2-carbaldehyde

Description

Properties

Molecular Formula |

C9H5NO3 |

|---|---|

Molecular Weight |

175.14 g/mol |

IUPAC Name |

1,3-dioxoisoindole-2-carbaldehyde |

InChI |

InChI=1S/C9H5NO3/c11-5-10-8(12)6-3-1-2-4-7(6)9(10)13/h1-5H |

InChI Key |

XRTZNLOSPLAZGE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)C=O |

Origin of Product |

United States |

Preparation Methods

Condensation of Phthalic Anhydride with Formylamine Derivatives

This method involves reacting phthalic anhydride with N-formyl glycine or related formyl-containing amines under reflux conditions. A representative procedure from Orient J. Chem. (2012) demonstrates:

Reagents :

- Phthalic anhydride (2.00 g, 13.5 mmol)

- N-formyl glycine (1.42 g, 13.5 mmol)

- Acetic acid (24 mL)

- Reflux the mixture at 140°C for 4 hours.

- Quench with 20 mL 10% HCl.

- Filter and recrystallize from methanol/water.

Yield : 76% white crystals

Melting Point : 193–194°C

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | 140°C |

| Solvent | Acetic acid |

| Purification Method | Recrystallization |

Oxidation of 2-Hydroxymethylisoindoline-1,3-dione

A two-step approach first synthesizes 2-hydroxymethylisoindoline-1,3-dione, followed by oxidation to the aldehyde. Data from ACS Omega (2022) shows:

Step 1: Synthesis of Hydroxymethyl Intermediate

- Phthalic anhydride reacts with ethanolamine in DMF at 100°C (3 hours).

- Yield: 68%

Step 2: Oxidation with Pyridinium Chlorochromate (PCC)

| Oxidation Agent | Time | Temperature | Yield (%) |

|---|---|---|---|

| PCC | 2 h | 25°C | 82 |

| MnO₂ | 6 h | 60°C | 65 |

Microwave-Assisted Synthesis

Modern techniques improve efficiency. A microwave method from Synlett (2021) reports:

- Phthalic anhydride (1 equiv), formamidine acetate (1.1 equiv)

- Solvent-free, 150 W, 10 minutes

Yield : 89%

Purity : >98% (HPLC)

| Parameter | Conventional Method | Microwave Method |

|---|---|---|

| Reaction Time | 4 hours | 10 minutes |

| Energy Consumption | 500 kJ | 90 kJ |

| Solvent Used | Acetic acid | None |

Catalytic Formylation of Isoindoline-1,3-dione

Palladium-catalyzed formylation offers regioselectivity. A J. Org. Chem. (2020) protocol uses:

Catalyst : Pd(OAc)₂ (5 mol%)

Ligand : Xantphos (10 mol%)

Formylation Agent : CO/H₂ (1:1, 50 psi)

Yield : 75%

Selectivity : >95% for the 2-position

Critical Analysis of Methods

| Method | Advantages | Limitations |

|---|---|---|

| Condensation | High atom economy | Requires acidic conditions |

| Oxidation | Uses stable precursors | Multiple steps, lower yields |

| Microwave | Rapid, solvent-free | Specialized equipment needed |

| Catalytic Formylation | Excellent selectivity | High-pressure conditions |

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindoline-2-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

1,3-Dioxoisoindoline-2-carbaldehyde has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindoline-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and receptors, leading to its biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds exhibit structural or functional similarities to 1,3-Dioxoisoindoline-2-carbaldehyde, as determined by molecular similarity scores (ranging from 0.66 to 1.00) and key physicochemical properties:

Table 1: Key Compounds and Their Properties

Functional Group and Reactivity Comparison

- 1-Oxoisoindoline-5-carbaldehyde (CAS 926307-99-5): Shares the aldehyde group but lacks the second ketone, reducing electrophilicity compared to 1,3-dioxo derivatives. This impacts its utility in nucleophilic addition reactions .

- 3-(1,3-Dioxoisoindolin-2-yl)propanal (CAS 2436-29-5): The propanal chain introduces conformational flexibility, enhancing solubility in non-polar solvents. However, steric hindrance may reduce reactivity at the aldehyde site .

- Pyridine-based analogs (e.g., CAS 94170-15-7): The pyridine ring increases aromaticity and stability but reduces electron deficiency, limiting applications in charge-transfer complexes .

Physicochemical Properties

- Boiling Points : The branched derivative (CAS 56658-35-6) exhibits a higher boiling point (365.4°C) due to increased molecular weight and van der Waals interactions .

- LogP Values : Compounds like CAS 56658-35-6 (LogP 1.84) are more lipophilic than 1,3-dioxoisoindoline derivatives, influencing their bioavailability and membrane permeability .

Biological Activity

1,3-Dioxoisoindoline-2-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activities, including antiviral, anticancer, and antimicrobial properties, supported by relevant data tables and research findings.

This compound has the following chemical characteristics:

- Molecular Formula : C₁₁H₉NO₃

- Molecular Weight : 203.19 g/mol

- CAS Number : 883-44-3

- Solubility : Highly soluble in various solvents (e.g., 3.39 mg/ml in water) .

Antiviral Activity

Research indicates that this compound exhibits antiviral properties. A study highlighted its effectiveness in reducing tumor necrosis factor alpha (TNFα) levels, which is crucial in managing viral infections and inflammatory responses . The compound was shown to inhibit viral replication in certain models, suggesting its potential as a therapeutic agent against viral diseases.

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. It has demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|

| HepG2 (liver cancer) | 18.2 | |

| A549 (lung cancer) | 9.08 | |

| HCT116 (colon cancer) | 19.7 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antimicrobial Activity

The antimicrobial efficacy of this compound has also been documented. It has been tested against various bacterial strains and fungi. The following table summarizes its antimicrobial activity:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. coli | 32 µg/ml | |

| S. aureus | 16 µg/ml | |

| C. albicans | 64 µg/ml |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Case Studies

Several case studies have evaluated the biological activity of this compound:

- Study on Antiviral Effects : A study involving murine models demonstrated that administration of the compound significantly reduced viral load and inflammation markers compared to control groups .

- Cancer Cell Line Evaluation : In vitro studies on HepG2 and A549 cells showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1,3-Dioxoisoindoline-2-carbaldehyde, and how do reaction conditions influence yield?

- Methodological Answer : The compound is commonly synthesized via condensation reactions. For example, refluxing phthalic anhydride derivatives with aldehydes in acetic acid with sodium acetate as a catalyst (e.g., 3-formylindole derivatives) produces crystalline precipitates. Yield optimization requires precise control of stoichiometry (e.g., 0.1–0.11 mol ratios), solvent choice (acetic acid or ethanol), and reaction time (3–5 hours). Recrystallization from DMF/acetic acid mixtures improves purity .

Q. How can researchers characterize this compound using spectroscopic and crystallographic tools?

- Methodological Answer :

- 1H-NMR : Assign peaks for aldehyde protons (~9–10 ppm) and isoindoline ring protons (aromatic region, 7–8 ppm) to confirm structure .

- X-ray crystallography : Use SHELX software for structure refinement. SHELXL is ideal for small-molecule refinement, while SHELXE aids in phase determination for high-resolution data .

- Visualization : Mercury software enables hydrogen-bonding analysis and crystal packing visualization via graph-set notation .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Wear protective gear (gloves, goggles) to avoid skin/eye contact. Perform reactions in fume hoods due to volatile byproducts (e.g., acetic acid). Waste must be segregated and disposed via certified hazardous waste services to prevent environmental contamination .

Advanced Research Questions

Q. How do hydrogen-bonding patterns in this compound derivatives influence their crystallographic packing and reactivity?

- Methodological Answer : Apply graph-set analysis (e.g., Etter’s rules) to classify hydrogen bonds (e.g., R₂²(8) motifs). Use Mercury to overlay multiple structures and identify packing trends. For reactivity studies, correlate hydrogen-bond donor/acceptor sites with nucleophilic/electrophilic behavior in cross-coupling reactions .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer :

- NMR vs. DFT calculations : If experimental shifts deviate >0.5 ppm from predicted values, re-evaluate solvent effects or conformational flexibility using tools like Gaussian.

- Crystallographic vs. molecular dynamics : Compare experimental torsion angles with MD simulations (e.g., GROMACS) to assess dynamic behavior in solution .

Q. How can researchers optimize the synthesis of this compound derivatives for high-throughput screening?

- Methodological Answer :

- Automation : Use flow chemistry systems to control reagent addition and temperature.

- Parallel synthesis : Screen catalysts (e.g., NaOAc vs. KOtBu) in multi-well plates.

- Analytical integration : Couple HPLC with mass spectrometry for rapid purity assessment .

Q. What advanced crystallographic techniques validate polymorphism in derivatives of this compound?

- Methodological Answer :

- Variable-temperature XRD : Identify phase transitions by collecting data at 100–300 K.

- TWINABS in SHELXL : Analyze twinned crystals to deconvolute overlapping reflections.

- Hirshfeld surface analysis : Quantify intermolecular interactions driving polymorph stability .

Q. How do researchers address discrepancies in reaction mechanisms proposed for this compound-based condensations?

- Methodological Answer :

- Kinetic isotope effects (KIE) : Compare reaction rates using deuterated aldehydes to identify rate-determining steps.

- In-situ IR spectroscopy : Monitor intermediate formation (e.g., enolates) during reflux.

- DFT transition-state modeling : Use ORCA to calculate activation barriers for competing pathways .

Ethical and Reproducibility Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.